4-(Azetidin-3-yl)pent-1-en-3-one
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Overview
Description
4-(Azetidin-3-yl)pent-1-en-3-one is a heterocyclic compound containing an azetidine ring. Azetidine is a four-membered nitrogen-containing ring, which is known for its presence in various biologically active molecules. The compound has a molecular formula of C8H13NO and a molecular weight of 139.19 g/mol .
Preparation Methods
The synthesis of 4-(Azetidin-3-yl)pent-1-en-3-one can be achieved through several routes. One common method involves the Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition. The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one using DBU as a catalyst . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4-(Azetidin-3-yl)pent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like DBU, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(Azetidin-3-yl)pent-1-en-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Azetidin-3-yl)pent-1-en-3-one involves its interaction with molecular targets and pathways. For instance, in cancer research, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound interacts with the colchicine-binding site on tubulin, disrupting microtubule dynamics and inhibiting cell proliferation .
Comparison with Similar Compounds
4-(Azetidin-3-yl)pent-1-en-3-one can be compared with other azetidine-containing compounds, such as:
3-(Prop-1-en-2-yl)azetidin-2-one: Known for its antiproliferative activity and tubulin-destabilizing effects.
3-Allylazetidin-2-one: Another compound with similar biological activities.
3-(Buta-1,3-dien-1-yl)azetidin-2-one: Exhibits comparable antiproliferative properties.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C8H13NO |
---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
4-(azetidin-3-yl)pent-1-en-3-one |
InChI |
InChI=1S/C8H13NO/c1-3-8(10)6(2)7-4-9-5-7/h3,6-7,9H,1,4-5H2,2H3 |
InChI Key |
JKWNEJDZZMVMQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CNC1)C(=O)C=C |
Origin of Product |
United States |
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